molecular formula C14H12FN3 B1312142 2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine CAS No. 89185-47-7

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

Cat. No. B1312142
CAS RN: 89185-47-7
M. Wt: 241.26 g/mol
InChI Key: OXFDLBOOZOCENF-UHFFFAOYSA-N
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Description

“2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of this compound can be achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .


Molecular Structure Analysis

Imidazopyridine is one of the important fused bicyclic 5–6 heterocycles and it is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .


Chemical Reactions Analysis

The synthesis of this scaffold involves different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The reactions were monitored by thin layer chromatography (TLC) using silica gel GF254 .

Scientific Research Applications

COX-2 Inhibitors

This compound has been used in the design and synthesis of new selective COX-2 inhibitors . These inhibitors play a crucial role in converting arachidonic acid to inflammatory mediators and have a lower incidence of adverse effects compared to non-steroidal anti-inflammatory drugs (NSAIDs) .

Anti-Inflammatory

Imidazo[1,2-a]pyridines, which include this compound, have been shown to possess anti-inflammatory properties . They play a key role in reducing inflammation, pain, and fever caused by prostaglandins .

Antiprotozoal

Imidazo[1,2-a]pyridines have also been found to have antiprotozoal properties . This makes them useful in the treatment of diseases caused by protozoan parasites .

Antiviral

These compounds have demonstrated antiviral properties . They can be used in the treatment of viral infections, including HIV and hepatitis C .

Antibacterial and Antifungal

“N-(2-fluorophenyl)-4-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzamide”, a compound similar to “2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine”, has shown antibacterial and antifungal activity.

Cancer Research

The same compound has also exhibited biological activity against certain types of cancer cells. This makes it a potential candidate for cancer research and treatment.

Fluorophore

Imidazo[1,2-a]pyridine, which includes “2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine”, has been synthesized and discovered as a fluorophore for the first time . Fluorophores are molecules that can re-emit light upon light excitation .

Synthetic Transformations

Imidazo[1,2-a]pyridines are versatile intermediates for synthetic transformations . They can be used in various chemical reactions to synthesize other compounds .

Mechanism of Action

properties

IUPAC Name

2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3/c1-9-3-2-8-18-13(16)12(17-14(9)18)10-4-6-11(15)7-5-10/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXFDLBOOZOCENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70415400
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine

CAS RN

89185-47-7
Record name Imidazo[1,2-a]pyridin-3-amine, 2-(4-fluorophenyl)-8-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89185-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70415400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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